molecular formula C22H31N5O3 B5474108 1'-(1,3-benzoxazol-2-yl)-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1,4'-bipiperidine-3-carboxamide

1'-(1,3-benzoxazol-2-yl)-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5474108
M. Wt: 413.5 g/mol
InChI Key: HVKLXFFYKVOPLV-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazoles can be synthesized from 2-aminophenols and β-diketones catalyzed by a combination of Brønsted acid and CuI . The reaction of ortho-substituted anilines with functionalized orthoesters can also yield benzoxazole derivatives .


Molecular Structure Analysis

The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring . The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

Being a heterocyclic compound, benzoxazole has reactive sites which allow for functionalization . It can undergo various chemical reactions, including cyclization reactions with β-diketones .


Physical and Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .

Mechanism of Action

Benzoxazoles are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . They belong to the group of well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity .

Safety and Hazards

Specific safety and hazard information for benzoxazole or its derivatives would depend on the specific compound and should be obtained from the appropriate Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of benzoxazole research could involve the development of new benzoxazole derivatives with improved pharmacological properties. As benzoxazoles are part of many bioactive compounds, they could be used as starting materials for the synthesis of larger, usually bioactive structures .

Properties

IUPAC Name

1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methyl-N-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-23-20(28)15-25(2)21(29)16-6-5-11-27(14-16)17-9-12-26(13-10-17)22-24-18-7-3-4-8-19(18)30-22/h3-4,7-8,16-17H,5-6,9-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLXFFYKVOPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)C(=O)C1CCCN(C1)C2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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